molecular formula C28H25FN2O5 B2764897 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866590-48-9

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2764897
CAS No.: 866590-48-9
M. Wt: 488.515
InChI Key: XKQGYJMTGLRGGK-UHFFFAOYSA-N
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Description

The compound 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a structurally complex molecule featuring a quinolinone core substituted with dimethylbenzoyl and dimethoxy groups, coupled to an N-(4-fluorophenyl)acetamide moiety. Its design incorporates pharmacophores common in medicinal chemistry, including aromatic substituents (e.g., fluorine, methoxy) and a planar quinolinone system, which may confer biological activity through interactions with enzyme targets or nucleic acids.

Properties

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-9-7-19(29)8-10-20)23-13-25(36-4)24(35-3)12-21(23)28(22)34/h5-14H,15H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQGYJMTGLRGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C28H25FN2O5
  • Molecular Weight : 466.50 g/mol
  • IUPAC Name : 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in various biochemical pathways. It binds to active sites or allosteric sites of enzymes, modulating their activity. This mechanism is critical for its potential use in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Receptor Interaction : It may also influence receptor-mediated signal transduction pathways. By interacting with cell surface receptors, it can alter cellular responses that contribute to its therapeutic effects.

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. In vitro assays using human breast cancer cell lines (e.g., MCF-7) showed significant cytotoxic effects at various concentrations. The compound exhibited a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects against neurodegenerative diseases. Inhibition of AChE and BuChE was observed with IC50 values significantly lower than those of standard drugs like donepezil, suggesting a strong potential for treating Alzheimer's disease .

Study 1: Acetylcholinesterase Inhibition

A comparative study assessed the inhibition profiles of several compounds against AChE and BuChE. The tested compound demonstrated an IC50 value of 0.050±0.001μM0.050\pm 0.001\mu M against AChE, which is considerably potent compared to donepezil's 0.016±0.12μM0.016\pm 0.12\mu M. This highlights the compound's efficacy in enhancing cholinergic signaling .

CompoundIC50 (AChE)IC50 (BuChE)
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide0.050 ± 0.001 µM0.080 ± 0.001 µM
Donepezil0.016 ± 0.12 µM0.30 ± 0.010 µM

Study 2: Anticancer Activity on MCF-7 Cells

In a cytotoxicity assay involving MCF-7 cells, the compound was tested at concentrations of 12.512.5, 2525, and 50μg/ml50\mu g/ml. The results indicated a significant inhibition rate of cancer cell proliferation without adversely affecting normal fibroblast cells .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that quinoline derivatives exhibit significant antitumor properties. The compound of interest has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A study focusing on the antitumor activity of similar quinoline derivatives reported that these compounds induce apoptosis in cancer cells through the activation of caspases. Specifically, the compound was tested against:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)5.2
HeLa (Cervical)3.8
A549 (Lung)6.0

The results indicate that the compound exhibits potent cytotoxicity, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

The antimicrobial activity of this compound has also been extensively studied. Its structure suggests potential efficacy against various bacterial strains.

Case Study: Antimicrobial Activity

In vitro studies have shown that the compound possesses broad-spectrum antimicrobial activity:

Target Organism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These findings indicate that the compound could be developed further as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activities of quinoline derivatives are often influenced by their structural modifications. Key factors include:

  • Fluorine Substitution : Enhances lipophilicity and bioavailability.
  • Methoxy Groups : Contribute to the modulation of biological activity by affecting solubility and interaction with biological targets.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The closest structural analog identified in the literature is 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (hereafter referred to as Compound A ) . Key structural comparisons are summarized below:

Table 1: Structural Comparison of Target Compound and Compound A
Feature Target Compound Compound A
Core Structure Quinolinone (1,4-dihydroquinolin-4-one) Pyrazolone (2,3-dihydro-1H-pyrazol-3-one)
Aromatic Substituents 3,4-Dimethylbenzoyl, 6,7-dimethoxy 3,4-Dichlorophenyl, phenyl
Acetamide Group N-(4-fluorophenyl) N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)
Dihedral Angles Not reported (predicted steric effects from dimethyl/methoxy groups) 54.8°, 76.2°, 77.5° (between dichlorophenyl and pyrazolone rings in three conformers)
Hydrogen Bonding Potential N–H⋯O interactions (unconfirmed) N–H⋯O dimers (R₂²(10) motif) observed in two conformers
Synthesis Likely involves amide coupling (e.g., EDC-mediated) EDC-mediated coupling of 3,4-dichlorophenylacetic acid and 4-aminoantipyrine
Key Observations:

In contrast, Compound A’s 3,4-dichlorophenyl group provides electron-withdrawing properties, influencing electronic distribution and intermolecular interactions. The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to Compound A’s pyrazolone-linked phenyl group, which is more prone to redox reactions .

Conformational Flexibility: Compound A exhibits three distinct conformers in its asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazolone rings ranging from 54.8° to 77.5°. This flexibility arises from steric repulsion between the amide group and aromatic rings . The target compound’s rigid quinolinone core and bulky substituents likely restrict conformational freedom, favoring planar or near-planar geometries.

Similar interactions are plausible in the target compound but would depend on the accessibility of the amide N–H group .

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